molecular formula C23H19N5O2 B2577874 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448076-68-3

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2577874
CAS RN: 1448076-68-3
M. Wt: 397.438
InChI Key: ASTSWZMBLCYOKO-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, an imidazole ring, and a xanthene ring. These types of compounds are often found in various fields of chemistry and biology due to their diverse properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has shown potential in the field of anti-fibrosis. In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of N-Heterocycles

The compound can be used in the synthesis of N-heterocycles. A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .

Inhibition of Dihydrofolate Reductase (DHFR)

The compound may have potential in inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA replication. This could potentially have antitumor effects .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific properties, how it’s used, and how it’s handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c29-23(27-13-15-28-14-12-26-22(28)21-24-10-5-11-25-21)20-16-6-1-3-8-18(16)30-19-9-4-2-7-17(19)20/h1-12,14,20H,13,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTSWZMBLCYOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CN=C4C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

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